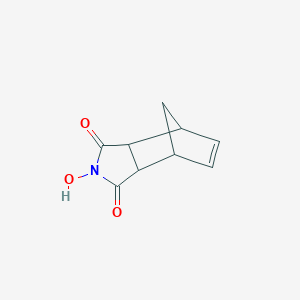
N-羟基-5-降冰片烯-2,3-二羧酰亚胺
概述
描述
N-Hydroxy-5-norbornene-2,3-dicarboximide: is a chemical compound with the molecular formula C9H9NO3. It is known for its role in organic synthesis, particularly in peptide synthesis. The compound is characterized by its bicyclic structure, which includes a norbornene ring system with a hydroxyimide functional group.
科学研究应用
N-Hydroxy-5-norbornene-2,3-dicarboximide has several applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis, particularly in the formation of active esters.
Biology: It is used in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: It is used in the production of various fine chemicals and intermediates.
作用机制
Target of Action
HONB primarily targets the reverse transcriptase enzyme in viruses, particularly HIV . This enzyme is crucial for the synthesis of viral DNA, making it a key target for antiviral activity.
Mode of Action
HONB acts by inhibiting the reverse transcriptase enzyme, effectively blocking the synthesis of viral DNA . This disruption in the viral replication process can help to control the spread of the virus within the host.
Biochemical Pathways
It can be used as an internal reference for the determination of OH content by the phosphorylation method .
Result of Action
The primary result of HONB’s action is the inhibition of viral DNA synthesis, which can help to control the spread of viruses like HIV within the host . Additionally, HONB has been found to decrease racemization in peptide synthesis and inhibit the formation of N-acylureas .
Action Environment
Environmental factors can influence the action, efficacy, and stability of HONB. For instance, changes in temperature can affect its melting point . Moreover, it’s soluble in ethanol , which could potentially influence its distribution and action within the body.
生化分析
Biochemical Properties
N-Hydroxy-5-norbornene-2,3-dicarboximide plays a crucial role in biochemical reactions, especially in peptide synthesis. It interacts with various enzymes and proteins to facilitate the formation of peptide bonds while minimizing racemization . The compound inhibits the formation of N-acylureas, which are by-products that can interfere with peptide synthesis . Additionally, N-Hydroxy-5-norbornene-2,3-dicarboximide has been shown to inhibit the reverse transcriptase enzyme in HIV, blocking the synthesis of viral DNA .
Cellular Effects
N-Hydroxy-5-norbornene-2,3-dicarboximide affects various types of cells and cellular processes. It influences cell function by interacting with enzymes involved in peptide synthesis, thereby affecting protein production . The compound’s antiviral properties also impact cellular processes by inhibiting the replication of viruses within infected cells . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism as the cells respond to the presence of the compound and the reduced viral load.
Molecular Mechanism
The molecular mechanism of N-Hydroxy-5-norbornene-2,3-dicarboximide involves its interaction with specific enzymes and biomolecules. In peptide synthesis, the compound binds to enzymes that facilitate the formation of peptide bonds, reducing racemization and preventing the formation of N-acylureas . In the context of its antiviral activity, N-Hydroxy-5-norbornene-2,3-dicarboximide inhibits the reverse transcriptase enzyme in HIV, blocking the synthesis of viral DNA and preventing the virus from replicating . These interactions highlight the compound’s ability to modulate enzyme activity and influence biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxy-5-norbornene-2,3-dicarboximide can change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to the compound can lead to sustained inhibition of viral replication in infected cells . Additionally, the stability of N-Hydroxy-5-norbornene-2,3-dicarboximide ensures consistent results in peptide synthesis over time .
Dosage Effects in Animal Models
The effects of N-Hydroxy-5-norbornene-2,3-dicarboximide vary with different dosages in animal models. Studies have shown that a dose of 5 mg/kg is effective against cancer cells without causing toxicity in humans at doses up to 500 mg/day . Higher doses may lead to adverse effects, including potential toxicity. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
N-Hydroxy-5-norbornene-2,3-dicarboximide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s role in peptide synthesis involves its interaction with enzymes that catalyze the formation of peptide bonds . Additionally, its antiviral activity is mediated through the inhibition of the reverse transcriptase enzyme in HIV, affecting the metabolic flux and levels of viral metabolites .
Transport and Distribution
Within cells and tissues, N-Hydroxy-5-norbornene-2,3-dicarboximide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target cells . The efficient transport and distribution of N-Hydroxy-5-norbornene-2,3-dicarboximide are crucial for its effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
The subcellular localization of N-Hydroxy-5-norbornene-2,3-dicarboximide affects its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization ensures that N-Hydroxy-5-norbornene-2,3-dicarboximide interacts with the appropriate enzymes and biomolecules to exert its biochemical effects effectively.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing N-Hydroxy-5-norbornene-2,3-dicarboximide involves the reaction of maleic anhydride with cyclopentadiene to form the Diels-Alder adduct, which is then hydrolyzed to yield the corresponding dicarboxylic acid. This acid is then converted to the imide using hydroxylamine .
Industrial Production Methods: Industrial production of N-Hydroxy-5-norbornene-2,3-dicarboximide typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: N-Hydroxy-5-norbornene-2,3-dicarboximide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted imides.
相似化合物的比较
- N-Hydroxyphthalimide
- N-Hydroxysuccinimide
- N-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide
Comparison: N-Hydroxy-5-norbornene-2,3-dicarboximide is unique due to its bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. For instance, N-Hydroxyphthalimide and N-Hydroxysuccinimide are commonly used in peptide synthesis, but they lack the bicyclic norbornene ring system, which can influence the reactivity and selectivity of the reactions they undergo.
属性
IUPAC Name |
4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSTQCWRDLYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885178 | |
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21715-90-2 | |
| Record name | 3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21715-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-5-norbornene-2,3-dicarboximide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021715902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21715-90-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21715-90-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxynorborn-5-ene-2,3-dicarboximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

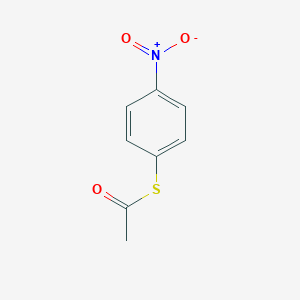

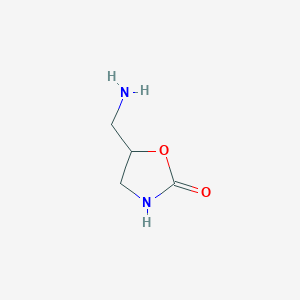
![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)


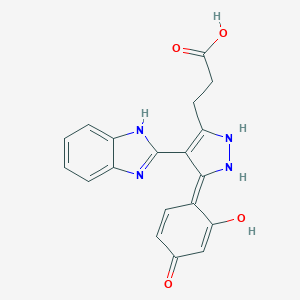
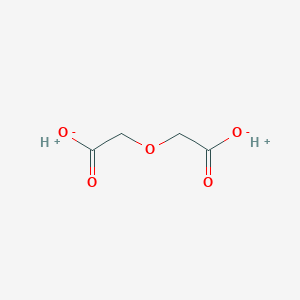
![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)


![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic Acid](/img/structure/B32564.png)

